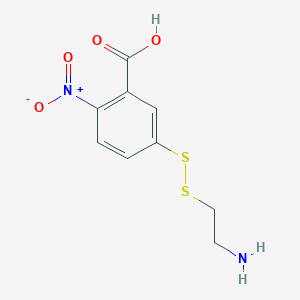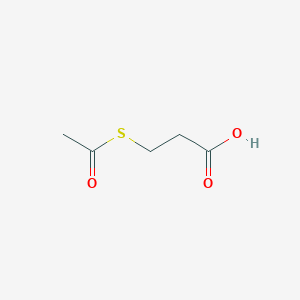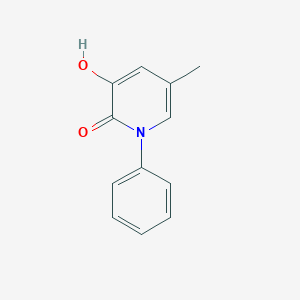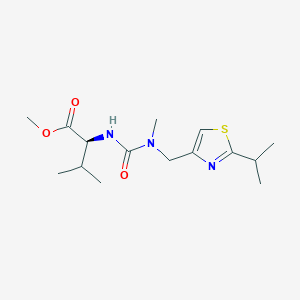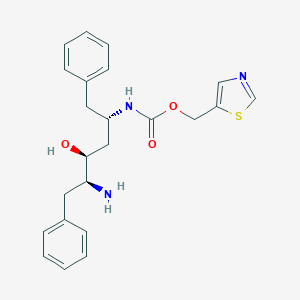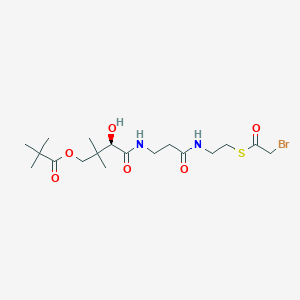
Brac-S-pan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brac-S-pan is a synthetic compound that has been widely used in scientific research as a tool to study the biochemical and physiological effects of various compounds. It is a versatile molecule that can be used in a variety of applications, including drug discovery, molecular biology, and biochemistry.
Mécanisme D'action
The mechanism of action of Brac-S-pan is not fully understood. It is believed to work by reacting with amino acids in proteins to form covalent bonds. This can lead to changes in the structure and function of the protein, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects
Brac-S-pan has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of enzymes, including proteases, kinases, and phosphatases. It can also induce protein aggregation and disrupt protein-protein interactions. In addition, it has been shown to have cytotoxic effects on cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Brac-S-pan is its versatility. It can be used in a variety of applications, including drug discovery, molecular biology, and biochemistry. It is also relatively easy to synthesize and has a long shelf life. However, there are some limitations to its use. It can be toxic to cells at high concentrations, and its effects on proteins can be unpredictable. In addition, it can be difficult to interpret the results of experiments using Brac-S-pan, as its effects on proteins can be complex and difficult to predict.
Orientations Futures
There are many future directions for research on Brac-S-pan. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the development of new applications for Brac-S-pan, such as in the study of protein-protein interactions in vivo. In addition, there is a need for more research on the mechanism of action of Brac-S-pan, as this can help to improve our understanding of its effects on proteins and cellular processes. Finally, there is a need for more research on the safety and toxicity of Brac-S-pan, particularly in vivo.
Méthodes De Synthèse
Brac-S-pan is a synthetic compound that can be synthesized using a variety of methods. One of the most common methods is the reaction of 1,3-dibromo-5,5-dimethylhydantoin with sodium phenoxide. This reaction results in the formation of Brac-S-pan as a white crystalline solid. The yield of this reaction can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
Brac-S-pan has been widely used in scientific research as a tool to study the biochemical and physiological effects of various compounds. It is commonly used in drug discovery to screen for potential drug candidates. Brac-S-pan can also be used in molecular biology to study protein-protein interactions and enzyme kinetics. In addition, it has been used in biochemistry to study the structure and function of proteins.
Propriétés
Numéro CAS |
105514-56-5 |
|---|---|
Nom du produit |
Brac-S-pan |
Formule moléculaire |
C18H31BrN2O6S |
Poids moléculaire |
483.4 g/mol |
Nom IUPAC |
[(3R)-4-[[3-[2-(2-bromoacetyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C18H31BrN2O6S/c1-17(2,3)16(26)27-11-18(4,5)14(24)15(25)21-7-6-12(22)20-8-9-28-13(23)10-19/h14,24H,6-11H2,1-5H3,(H,20,22)(H,21,25)/t14-/m0/s1 |
Clé InChI |
LFFLFOKPBPEUNL-AWEZNQCLSA-N |
SMILES isomérique |
CC(C)(C)C(=O)OCC(C)(C)[C@H](C(=O)NCCC(=O)NCCSC(=O)CBr)O |
SMILES |
CC(C)(C)C(=O)OCC(C)(C)C(C(=O)NCCC(=O)NCCSC(=O)CBr)O |
SMILES canonique |
CC(C)(C)C(=O)OCC(C)(C)C(C(=O)NCCC(=O)NCCSC(=O)CBr)O |
Synonymes |
BrAc-S-Pan bromoacetyl-S-pantetheine 11-pivalate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



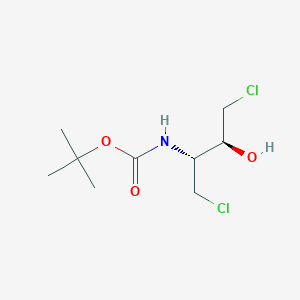



![Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B17388.png)
